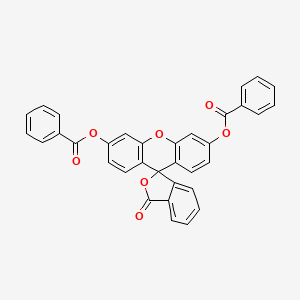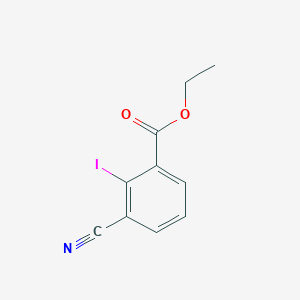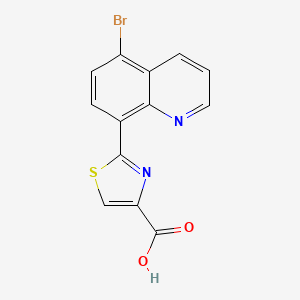
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a quinoline and a thiazole ring These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other biologically active agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of quinoline followed by the formation of the thiazole ring through cyclization reactions. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atom or the quinoline ring, resulting in debromination or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine-substituted position and the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Quinoline N-oxides from oxidation.
- Debrominated or hydrogenated quinoline derivatives from reduction.
- Substituted thiazole derivatives from nucleophilic substitution.
科学的研究の応用
2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets and pathways:
DNA Binding: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, such as topoisomerases, leading to cell cycle arrest and apoptosis.
Receptor Modulation: The compound can modulate receptor activity, affecting signal transduction pathways and cellular responses.
類似化合物との比較
2-Phenylthiazole-4-carboxylic Acid: Shares the thiazole and carboxylic acid moieties but lacks the quinoline ring.
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Contains a pyridine ring instead of a quinoline ring.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid: Features an imidazo-thiazole structure with a bromophenyl group.
Uniqueness: 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylic Acid is unique due to the combination of the quinoline and thiazole rings, along with the bromine and carboxylic acid functionalities. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various fields of research.
特性
分子式 |
C13H7BrN2O2S |
|---|---|
分子量 |
335.18 g/mol |
IUPAC名 |
2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H7BrN2O2S/c14-9-4-3-8(11-7(9)2-1-5-15-11)12-16-10(6-19-12)13(17)18/h1-6H,(H,17,18) |
InChIキー |
MYLMLYDPIKXUDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)C3=NC(=CS3)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


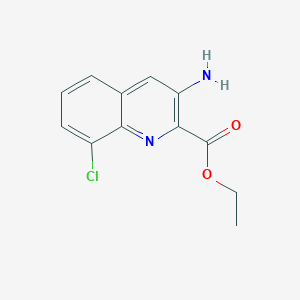
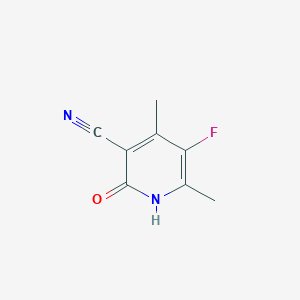
![Methyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13660189.png)
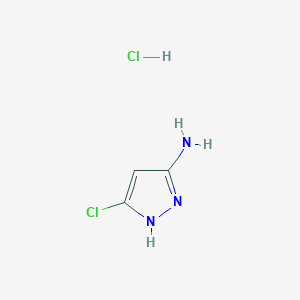
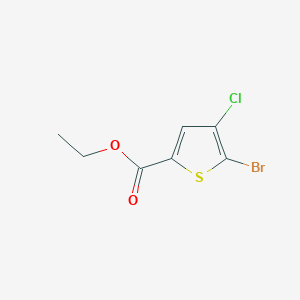
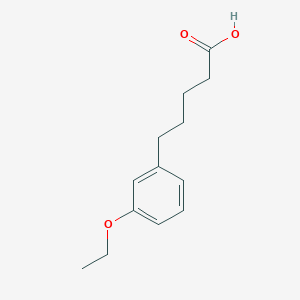
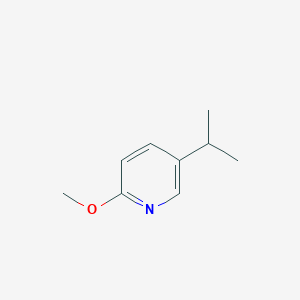
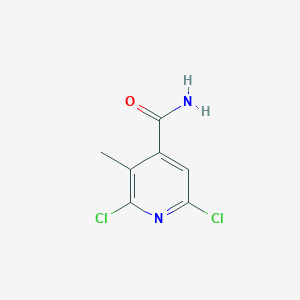
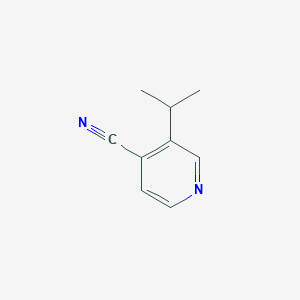
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13660227.png)


